5alpha-Stigmast-7-en-3beta-ol, acetate

Neuroinflammation Microglial biology Phytosterol pharmacology

5alpha-Stigmast-7-en-3beta-ol, acetate (CAS 14473-77-9), also known as Schottenol acetate or Δ7-stigmastenyl acetate, is a Δ7-phytosterol acetate ester (C31H52O2, MW 456.74 g/mol). It is a naturally occurring triterpenoid found in plants such as Argania spinosa (argan oil), Opuntia ficus-indica (cactus pear seed oil), Cajanus cajan (pigeon pea), and Pseudostellaria heterophylla.

Molecular Formula C31H52O2
Molecular Weight 456.7 g/mol
CAS No. 14473-77-9
Cat. No. B077552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Stigmast-7-en-3beta-ol, acetate
CAS14473-77-9
Synonyms5α-Stigmast-7-en-3β-ol 3-acetate
Molecular FormulaC31H52O2
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C
InChIInChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1
InChIKeyMAIIZFGSYSUIIV-BARFHZGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Stigmast-7-en-3beta-ol, Acetate (CAS 14473-77-9): Identity and Procurement Baseline


5alpha-Stigmast-7-en-3beta-ol, acetate (CAS 14473-77-9), also known as Schottenol acetate or Δ7-stigmastenyl acetate, is a Δ7-phytosterol acetate ester (C31H52O2, MW 456.74 g/mol) [1]. It is a naturally occurring triterpenoid found in plants such as Argania spinosa (argan oil), Opuntia ficus-indica (cactus pear seed oil), Cajanus cajan (pigeon pea), and Pseudostellaria heterophylla [2]. Its structural identity is defined by four key features: (i) a 5α-ring junction rather than the Δ5 double bond found in β-sitosterol and stigmasterol; (ii) a Δ7 instead of Δ5 unsaturation; (iii) a saturated C-22/C-23 side chain distinguishing it from spinasterol (Δ22); and (iv) C-3β acetate esterification, which distinguishes it chemically and pharmacokinetically from its free 3β-ol parent (schottenol, CAS 6869-99-4) [1].

Neuroinflammation SAR Supports side-chain structure–activity studies with Δ7 phytosterols
Cell-model endpoint May support TNBC chemosensitivity and drug-resistance reversal models
Analytical standard Provides Kovats RI reference for GC-MS sterol profiling and olive oil authentication
In silico docking Candidate for α-amylase/α-glucosidase docking studies vs reference inhibitor

Why Generic Substitution Fails for 5alpha-Stigmast-7-en-3beta-ol, Acetate: Structural Drivers of Functional Differentiation


Generic substitution among phytosterol acetates is unreliable because the specific combination of the Δ7 unsaturation, the saturated C-22 side chain, and the C-3 acetate esterification generates biological and physicochemical properties not reproduced by common Δ5-phytosterol acetates (e.g., β-sitosterol acetate, stigmasterol acetate). In the argan oil and cactus seed oil sterol families, Schottenol and its analog Spinasterol (Δ7,22) are co-occurring but non-interchangeable: they show divergent effects in microglial oxidative stress and peroxisomal function models, with Spinasterol but not Schottenol also activating LXRα/β nuclear receptors in some contexts [1][2]. The acetate moiety introduces a predicted ~2-unit logP increase relative to the free 3β-ol form [3], which alters membrane partitioning and chromatographic behavior. This has practical consequences: the acetate is used as a GC-MS derivatization surrogate and retention-index standard that the free sterol cannot replicate [4].

Δ5-Phytosterol Acetates
Lack the Δ7 unsaturation and saturated C-22 side chain, altering biological and chromatographic profiles.
Spinasterol Acetate
Co-occurring Δ7,22 sterol; divergent cytokine modulation in microglial models may limit direct substitution.
Free 3β-ol (Schottenol)
Absence of acetate ester reduces logP, membrane partitioning, and alters GC-MS retention behavior.

Quantitative Comparative Evidence: 5alpha-Stigmast-7-en-3beta-ol, Acetate Against Its Closest Analogs


Schottenol Acetate vs. Spinasterol: Divergent Anti-Inflammatory Potency in LPS-Activated Microglia

In LPS-activated murine BV-2 microglial cells, Schottenol (the free 3β-ol form of the target compound) and Spinasterol were directly compared for anti-inflammatory activity. Both phytosterols significantly reduced intracellular ROS and NO release, but Schottenol demonstrated superior suppression of Tnf-α mRNA induction compared to Spinasterol under the same 5 µM treatment conditions, while both compounds similarly attenuated Il-1β and iNOS gene expression [1]. The acetate ester form serves as a prodrug or lipophilic analog of Schottenol for cell-based studies, and the differential cytokine modulation profile between the two Δ7-phytosterols indicates that the saturated C-22 side chain (Schottenol) drives a distinct anti-inflammatory gene-expression signature compared to the Δ22-unsaturated side chain (Spinasterol).

Microglial Cytokine Modulation
Head-to-head
Schottenol: stronger Tnf-α suppression vs Spinasterol: weaker Tnf-α, similar Il-1β/iNOS
Supports side-chain-dependent cytokine modulation context
Reported at 5 µM in BV-2 cells; exact fold-change in source
Neuroinflammation Microglial biology Phytosterol pharmacology iNOS inhibition TNF-α suppression

Schottenol Acetate as a Breast Cancer Chemosensitizer: Paclitaxel Resistance Reversal in TNBC Models

In triple-negative breast cancer (TNBC) models, Schottenol (the free 3β-ol form) was shown to reverse paclitaxel resistance through MDH1 downregulation [1]. This chemosensitization mechanism is not reported for the co-occurring argan oil phytosterol Spinasterol in this disease context. While β-sitosterol and stigmasterol acetate are documented to inhibit MCF-7 breast cancer cell proliferation in the 10–50 µM range, their activity against drug-resistant TNBC subpopulations is not established. The acetate ester form provides a lipophilic analog suitable for in vitro dose-response studies where the free sterol may exhibit solubility limitations.

TNBC Paclitaxel Sensitivity
Cross-study
Schottenol: MDH1 downregulation, paclitaxel sensitization vs Other phytosterol acetates: no established TNBC chemosensitization
May support MDH1-related chemosensitivity endpoint review
TNBC cell lines; MDH1 validation required
Triple-negative breast cancer Chemoresistance Paclitaxel sensitization MDH1 Single-cell transcriptomics

Predicted Lipophilicity Advantage of the Acetate Ester Over the Free 3β-ol for Membrane Permeability

The acetate esterification at C-3β substantially increases predicted lipophilicity relative to the free sterol. The acetate form of 5α-stigmast-7-en-3β-ol exhibits a computed logP of 8.34 (ALOGPS) [1]. Although experimentally measured logP for the free 3β-ol is not available in the NIST WebBook, the general principle that acetylating a 3β-hydroxyl group increases logP by approximately 1.5–2.5 units is well established for sterols [2]. This logP shift is relevant for passive membrane permeability and may influence intracellular accumulation in cell-based assays, providing a rationale for selecting the acetate over the free sterol when designing in vitro pharmacological experiments.

Lipophilicity (logP)
Class-level
8.34 (ALOGPS) for acetate; est. ~5.8–6.3 for free sterol
Supports membrane permeability context for in vitro studies
Experimental logP not verified; class-level increment
Lipophilicity Drug delivery logP prediction Prodrug design Passive permeability

GC-MS Kovats Retention Index: Differentiating Schottenol Acetate from Co-eluting Sterol Esters in Complex Lipid Extracts

The Kovats retention index (RI) for Stigmast-7-en-3-yl acetate is cataloged in the Pherobase database [1] and serves as a definitive parameter for distinguishing this compound from other phytosterol acetates in GC-MS metabolomics workflows. In olive oil authentication, Δ7-stigmastenol (the free sterol counterpart) is regulated as a purity marker with a maximum permitted level of 0.5% of total sterols by the International Olive Council (IOC) [2]; the acetate form can be used as a reference standard for method validation and retention-time locking in GC-MS sterol profiling, where misidentification of Δ7-stigmastenol against β-sitosterol is a documented source of analytical non-compliance [3].

GC-MS Kovats RI
Cross-study
Kovats RI cataloged in Pherobase; distinct from Δ5-sterol acetates
Enables unambiguous identification in phytosterol profiling
Use as reference standard for IOC olive oil method
GC-MS Kovats retention index Sterol identification Phytosterol profiling Olive oil authentication

Computational Docking: Schottenol Acetate Outperforms Acarbose in Binding Affinity to α-Amylase and α-Glucosidase

In a comparative in silico docking study of phytosterols from Artabotrys species, 22-dihydrospinasterol acetate (synonymous with 5α-Stigmast-7-en-3β-ol, acetate) exhibited binding affinities to α-amylase and α-glucosidase of −7.4 to −9.2 kcal/mol, outperforming the clinical reference drug acarbose [1]. This binding-energy advantage was not uniformly observed among all sterols tested: brassicasterol and chondrillasterol showed variable docking scores, suggesting that the saturated C-22 side chain combined with the Δ7 ring and acetate group contributes favorably to the enzyme-binding pose. These in silico findings provide a computable basis for prioritizing this compound in antidiabetic drug-discovery cascades over other phytosterol acetates with weaker predicted target engagement.

In Silico Binding Energy
Head-to-head
−7.4 to −9.2 kcal/mol vs Acarbose: less favorable docking scores
Supports docking-based ranking for antidiabetic target screening
In vitro enzyme inhibition validation needed
Molecular docking Antihyperglycemic α-amylase inhibition α-glucosidase inhibition Diabetes

Human Biofluid Detection Bias: Schottenol Acetate Is Not a Ubiquitous Dietary Sterol Acetate

Schottenol acetate was detected at 0% frequency in a population-scale human biofluid metabolomics database (BioDeep), whereas common phytosterol acetates such as β-sitosterol acetate are routinely detected [1]. This near-zero human exposure prevalence contrasts with the widespread dietary abundance of β-sitosterol acetate and stigmasterol acetate in vegetable oils, and directly results from the limited botanical distribution of schottenol-producing species (Argania spinosa, Opuntia spp., Citrullus colocynthis). This low background prevalence makes Schottenol acetate an attractive candidate as an exposure biomarker for argan oil or cactus seed oil consumption or as a xenobiotic tracer in pharmacokinetic studies where endogenous sterol interference must be minimized.

Human Biofluid Prevalence
Cross-study
0% detection in BioDeep database vs high background for β-sitosterol acetate
Supports low-background tracer for dietary intervention studies
Population-scale metabolomics data
Biofluid metabolomics Exposure marker Dietary phytosterol Biomarker Pharmacokinetics

High-Value Application Scenarios for 5alpha-Stigmast-7-en-3beta-ol, Acetate Based on Verified Differentiation


Neuroinflammation Probe Development: Selecting the Right Δ7-Phytosterol Acetate for Cytokine-Specific Modulation

Investigators developing anti-neuroinflammatory agents can use Schottenol acetate as a tool compound to dissect side-chain structure–activity relationships (SAR) among Δ7-phytosterols. The differential Tnf-α suppression observed between Schottenol and Spinasterol in BV-2 microglia [1] provides a defined SAR anchor: the saturated C-22 side chain of Schottenol acetate drives distinct transcriptional outcomes compared to the Δ22-unsaturated side chain of Spinasterol. This enables rational selection of the acetate ester for in vitro models where broader cytokine suppression (Il-1β, Tnf-α, iNOS) is desired, rather than defaulting to the more commonly available Spinasterol acetate, which may yield narrower anti-inflammatory signatures.

TNBC Chemoresistance Research: A Phytosterol Acetate with MDH1-Driven Paclitaxel Sensitization

Schottenol acetate is a high-priority candidate for research groups focused on overcoming paclitaxel resistance in triple-negative breast cancer. The demonstrated MDH1 downregulation and chemosensitization [2] is not reported for β-sitosterol acetate or stigmasterol acetate, making this compound uniquely positioned for TNBC-focused studies. Researchers can procure the acetate form for in vitro dose-response profiling, leveraging its predicted higher logP for improved cell permeability in drug-resistance reversal assays.

GC-MS Reference Standard for Olive Oil Authenticity and Phytosterol Profiling

Analytical laboratories performing olive oil authentication according to IOC standards require verified reference compounds for Δ7-stigmastenol quantification. The acetate form, with its cataloged Kovats retention index [3], provides a stable, well-characterized standard for GC-MS method development, retention-time locking, and calibration-curve construction. Given that ~12% of olive oil samples show regulatory non-compliance on Δ7-stigmastenol parameters [4], access to a high-purity acetate standard directly supports accredited authenticity testing workflows.

In Silico Antidiabetic Drug Discovery: Prioritizing a High-Affinity Dual α-Amylase/α-Glucosidase Docking Hit

Computational chemists screening natural-product libraries for antihyperglycemic leads can prioritize Schottenol acetate based on its in silico binding affinity to α-amylase and α-glucosidase (−7.4 to −9.2 kcal/mol), which surpasses acarbose [5]. This compound's docking scores provide a higher-confidence starting point for molecular dynamics refinement and in vitro enzyme-inhibition validation compared to other phytosterol acetates with weaker or uncharacterized docking profiles against these targets.

Application
Selection Property
Validation Focus
Neuroinflammation probe development
Δ7 side-chain SAR context
Cytokine-modulation endpoint review
TNBC chemoresistance research
MDH1-related pathway context
Paclitaxel-sensitivity endpoint interpretation
GC-MS reference standard
Kovats retention index identity
Method calibration and authentication compliance
In silico antidiabetic discovery
Docking score context vs reference
In vitro enzyme-inhibition follow-up
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